L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine is a complex peptide composed of the amino acids tyrosine, glycine, phenylalanine, and cysteine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used for coupling reactions involving carboxyl groups.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide conjugates with various functional groups.
Wissenschaftliche Forschungsanwendungen
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form stable disulfide bonds.
Industry: Utilized in the development of peptide-based materials and as a component in biosensors.
Wirkmechanismus
The mechanism of action of L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative stress. The cysteine residue plays a crucial role in redox reactions, while the other amino acids contribute to the peptide’s overall stability and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine: A sulfur-containing amino acid involved in redox reactions.
L-Tyrosine: An amino acid involved in protein synthesis and precursor to neurotransmitters.
L-Phenylalanine: An essential amino acid used in protein synthesis.
Uniqueness
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine is unique due to its specific sequence and the presence of multiple glycine residues, which provide flexibility to the peptide chain
Eigenschaften
CAS-Nummer |
501911-51-9 |
---|---|
Molekularformel |
C27H34N6O8S |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
(2R)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H34N6O8S/c28-19(10-17-6-8-18(34)9-7-17)25(38)30-14-24(37)32-20(11-16-4-2-1-3-5-16)26(39)31-12-22(35)29-13-23(36)33-21(15-42)27(40)41/h1-9,19-21,34,42H,10-15,28H2,(H,29,35)(H,30,38)(H,31,39)(H,32,37)(H,33,36)(H,40,41)/t19-,20-,21-/m0/s1 |
InChI-Schlüssel |
QOHUJFHXFVZPKK-ACRUOGEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.